

3-Bromo-5-chloro-4-hydroxybenzaldehyde

IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Cat. No.: B1274906

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-5-chloro-4-hydroxybenzaldehyde**

Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3-bromo-5-chloro-4-hydroxybenzaldehyde**.^[1] This name systematically describes its chemical structure: a benzaldehyde core with a bromine atom at the third carbon position, a chlorine atom at the fifth, and a hydroxyl group at the fourth, relative to the aldehyde group.

Synonyms: The compound is also known by other names, including 5-bromo-3-chloro-4-hydroxybenzaldehyde.^[1] CAS Number: 1849-76-9.^{[1][2]}

Physicochemical Properties

The key physicochemical properties of **3-bromo-5-chloro-4-hydroxybenzaldehyde** are summarized in the table below. This data is crucial for researchers in designing experiments, particularly for solubility and reaction condition considerations.

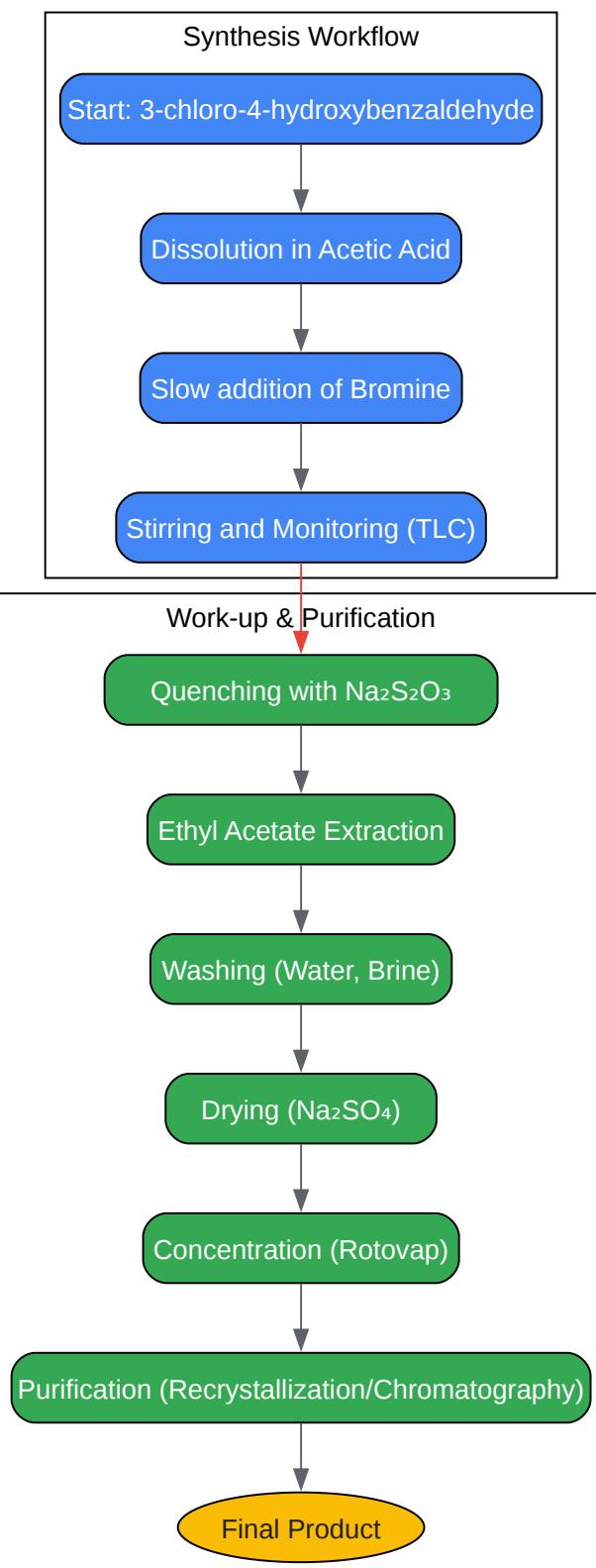
Property	Value	Reference
Molecular Formula	C ₇ H ₄ BrClO ₂	[1] [2]
Molecular Weight	235.46 g/mol	[1] [2]
Appearance	Solid	[2]
Melting Point	157-162 °C	[2] [3]
Assay Purity	≥97%	[2]
InChI Key	ITSXSHQWMYYQQY- UHFFFAOYSA-N	[1] [2]
SMILES	C1=C(C=C(C(=C1Cl)O)Br)C=O	[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of **3-bromo-5-chloro-4-hydroxybenzaldehyde**. Available spectral data includes Fourier-Transform Infrared (FTIR) spectroscopy.[\[1\]](#)[\[4\]](#) This information is vital for quality control and for the characterization of reaction products where this aldehyde is used as a starting material.

Synthesis and Experimental Protocols

3-Bromo-5-chloro-4-hydroxybenzaldehyde is a valuable synthetic intermediate. While a specific, detailed experimental protocol for its synthesis is not readily available in the provided search results, a general procedure can be inferred from the synthesis of structurally similar halogenated hydroxybenzaldehydes. One mentioned method involves the ozonation of 2,6-dichlorophenol followed by subsequent reactions.[\[5\]](#)


Below is a generalized experimental protocol for the bromination of a substituted 4-hydroxybenzaldehyde, which can be adapted for the synthesis of the title compound.

Hypothetical Synthesis Protocol: Bromination of 3-chloro-4-hydroxybenzaldehyde

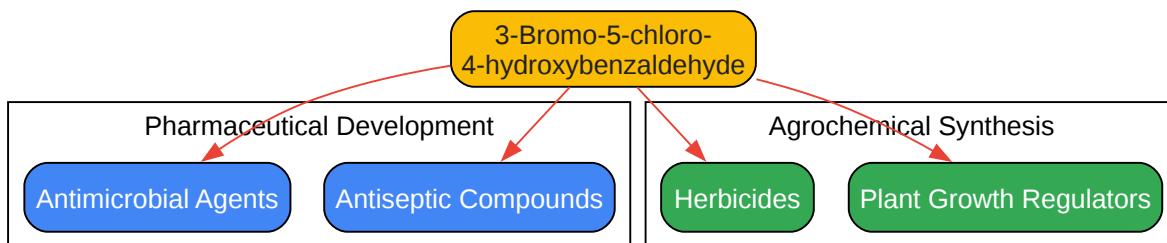
- Dissolution: Dissolve 1 equivalent of 3-chloro-4-hydroxybenzaldehyde in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a magnetic stirrer and a

dropping funnel.

- Bromination: Slowly add a solution of 1.1 equivalents of bromine (Br_2) dissolved in the same solvent to the reaction mixture at a controlled temperature, typically between 0-5 °C, to mitigate side reactions.
- Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
- Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **3-bromo-5-chloro-4-hydroxybenzaldehyde**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and purification of **3-bromo-5-chloro-4-hydroxybenzaldehyde**.


Applications in Research and Drug Development

3-Bromo-5-chloro-4-hydroxybenzaldehyde serves as a key building block in organic synthesis. Its functional groups—aldehyde, hydroxyl, and halogens—offer multiple sites for selective chemical modifications, making it a versatile intermediate in the construction of more complex molecules.^[3]

Its primary applications are in the synthesis of:

- Pharmaceuticals: It is used in the development of new antiseptic and antimicrobial agents.^[3] Halogenated phenolic compounds are known for their biological activities, and this aldehyde provides a scaffold for creating novel drug candidates.
- Agrochemicals: The compound is also utilized in the synthesis of herbicides and plant growth regulators.^[3]

The strategic placement of the bromine and chlorine atoms can be exploited to fine-tune the electronic properties and steric hindrance of target molecules, which is a critical aspect of rational drug design.

[Click to download full resolution via product page](#)

Role as a versatile intermediate in pharmaceutical and agrochemical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-bromo-5-chloro-4-hydroxybenzaldehyde** is classified as acutely toxic if swallowed.[1][2]

- GHS Pictogram: GHS06 (Skull and Crossbones)[2]
- Signal Word: Danger[2]
- Hazard Statement: H301 (Toxic if swallowed)[2]
- Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[2]

Researchers and laboratory personnel must handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-chloro-4-hydroxybenzaldehyde | C7H4BrClO2 | CID 3726523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-chloro-4-hydroxybenzaldehyde 97 1849-76-9 [sigmaaldrich.com]
- 3. 3-Bromo-5-chloro-4-hydroxybenzaldehyde [myskinrecipes.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Bromo-5-chloro-4-hydroxybenzaldehyde | 1849-76-9 | BAA84976 [biosynth.com]
- To cite this document: BenchChem. [3-Bromo-5-chloro-4-hydroxybenzaldehyde IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274906#3-bromo-5-chloro-4-hydroxybenzaldehyde-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com